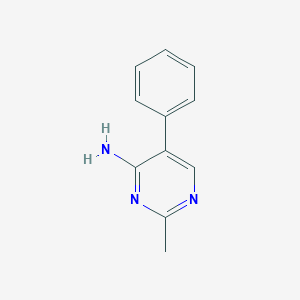

2-Methyl-5-phenylpyrimidin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11N3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

2-methyl-5-phenylpyrimidin-4-amine |

InChI |

InChI=1S/C11H11N3/c1-8-13-7-10(11(12)14-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14) |

InChI Key |

NALFBJRAALRSNV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C(=N1)N)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Methyl 5 Phenylpyrimidin 4 Amine and Its Analogs

General Synthetic Routes to Pyrimidine-4-amine Scaffolds

The construction of the pyrimidine-4-amine framework can be broadly categorized into two strategic approaches: building the heterocyclic ring system from acyclic precursors and modifying a pre-existing pyrimidine (B1678525) ring.

Pyrimidine Ring Construction Strategies (e.g., Condensation Reactions)

The most prevalent and versatile method for constructing the pyrimidine ring is through condensation reactions. acs.org This approach typically involves the cyclization of a three-carbon (C-C-C) fragment with an N-C-N unit, such as an amidine, guanidine (B92328), or urea (B33335). wikipedia.org A classic and widely adopted method is the Principal Synthesis, where β-dicarbonyl compounds or their equivalents react with amidines to yield 2-substituted pyrimidines. wikipedia.orgorganic-chemistry.org For instance, the reaction of acetylacetone (B45752) with an appropriate amidine can serve as a direct route to the pyrimidine core.

Multicomponent reactions, such as the Biginelli reaction, also offer an efficient pathway to functionalized pyrimidines, though they typically yield dihydropyrimidines that require a subsequent oxidation step. wikipedia.org Another common strategy involves the condensation of chalcones, which are α,β-unsaturated ketones, with urea or guanidine in a basic medium to form the pyrimidine ring. nih.govgoogle.com This method is particularly useful for introducing aryl substituents at various positions of the pyrimidine core. For example, the Claisen-Schmidt condensation of a substituted benzaldehyde (B42025) with a ketone like acetophenone (B1666503) produces a chalcone, which can then be cyclized. google.com

More contemporary methods utilize readily available starting materials under various catalytic conditions. For example, a zinc chloride-catalyzed three-component reaction of enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) provides a single-step synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.org Similarly, base-promoted intermolecular oxidation can form polysubstituted pyrimidines from allylic compounds and amidines, using oxygen as the oxidant. organic-chemistry.org These methods highlight the ongoing development of more efficient and environmentally friendly routes to the pyrimidine scaffold.

Post-Cyclization Functionalization Approaches

Once the pyrimidine ring is formed, its functionalization can be achieved through various substitution reactions. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) at the 2-, 4-, and 6-positions. wikipedia.org This is a common strategy to introduce the key amine group at the C4 position. Starting from a 4-halopyrimidine, typically a 4-chloropyrimidine (B154816), treatment with ammonia (B1221849) or a primary amine can yield the corresponding 4-aminopyrimidine (B60600).

For example, 2,4-dichloropyrimidines can be selectively functionalized. The C4-chlorine is generally more reactive towards nucleophilic substitution than the C2-chlorine. This allows for the sequential introduction of different amines at the C4 and then the C2 positions. chemistrysteps.com Another approach involves the activation of a 4-hydroxypyrimidine (B43898) (which exists in tautomeric equilibrium with the pyrimidin-4-one form) by converting the hydroxyl group into a better leaving group, such as a tosylate, which is then displaced by an amine. nih.gov This method has been successfully used for the synthesis of 4-amino-pyrimidine nucleosides. nih.gov

Advanced Synthetic Techniques for Derivatives

To create a diverse library of analogs of 2-Methyl-5-phenylpyrimidin-4-amine for various research applications, chemists employ a range of modern synthetic techniques to modify the core structure.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki Coupling, Buchwald-Hartwig Cross-Coupling)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of pyrimidines. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance. wikipedia.orgacsgcipr.orgnumberanalytics.com

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling an organoboron species (like a boronic acid or ester) with a halide or triflate, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org For pyrimidine derivatives, a common strategy involves starting with a halogenated pyrimidine, such as a 2,4-dichloropyrimidine (B19661) or a 5-bromopyrimidine, and coupling it with an arylboronic acid. nih.gov This is a key step in synthesizing analogs with varied phenyl substituents at the C5 position or other aryl groups at different positions. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. organic-chemistry.orgcommonorganicchemistry.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions on Pyrimidine Scaffolds

| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,4-Dichloropyridine | Phenylboronic acid | (η³-1-tBu-indenyl)Pd(SIPr)(Cl) | KF | THF | High C4-selectivity | nih.gov |

| Aryl Iodide | Boronic Ester | Pd₂(dba)₃ / XPhos | K₃PO₄ | DMF | Not specified | commonorganicchemistry.com |

| Aryl Halides/Chlorides | Arylboronic acids | Pd₂(dba)₃ / P(t-Bu)₃ | Not specified | Not specified | Good yields | organic-chemistry.org |

Buchwald-Hartwig Cross-Coupling: This reaction is a powerful method for forming C-N bonds, coupling an aryl halide or triflate with a primary or secondary amine. wikipedia.orgorganic-chemistry.org It is particularly useful for synthesizing substituted aminopyrimidines that are not easily accessible through traditional SNAr reactions. acsgcipr.org For example, a 4-chloropyrimidine derivative can be coupled with a wide range of amines, including anilines and aliphatic amines, to generate diverse 4-aminopyrimidine analogs. The development of various generations of phosphine (B1218219) ligands has greatly expanded the scope and efficiency of this reaction. wikipedia.orglibretexts.org

Table 2: Examples of Buchwald-Hartwig Amination Reactions

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Aryl Halides | Primary/Secondary Amines | Palladium / Phosphine or Carbene Ligand | Various (e.g., NaOt-Bu, K₂CO₃) | Toluene, Dioxane | High | acsgcipr.org |

| Aryl Bromides | Primary Amines | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 67-97% | wikipedia.org |

| Aryl Chlorides | Primary Amines | Pd(OAc)₂ / Sterically Hindered Ligand | NaOt-Bu | Toluene | High | wikipedia.org |

Click Chemistry Methodologies (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)

Click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a robust and highly efficient method for molecular assembly. jetir.orgwikipedia.orgnih.gov This reaction forms a stable 1,2,3-triazole ring by joining an azide (B81097) and a terminal alkyne. wikipedia.orgnih.gov In the context of pyrimidine derivatives, this methodology allows for the facile linkage of the pyrimidine scaffold to other molecular fragments.

To utilize this reaction, a pyrimidine derivative must first be functionalized with either an azide or an alkyne group. For example, an azidomethyl or propargyl group can be introduced onto the pyrimidine ring or an attached substituent. This "clickable" pyrimidine can then be reacted with a complementary alkyne- or azide-containing molecule. The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a powerful tool for creating complex molecular architectures based on the pyrimidine core. jetir.orgmdpi.com

Table 3: Examples of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Azide | Alkyne | Copper Source | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Organic Azide | Terminal Alkyne | Cu(I) salt (e.g., CuI, CuBr) | Various (e.g., H₂O/t-BuOH, DMF) | Room Temp | Excellent | nih.gov |

| Organic Azide | Terminal Alkyne | CuSO₄ / Sodium Ascorbate | Aqueous | Room Temp | High | wikipedia.org |

| Pyrimidine-Azide Derivative | Various Alkynes | Cu(I)-SiO₂ | H₂O/Ethanol (B145695) | Room Temp | 85-95% | mdpi.com |

Functional Group Interconversions and Transformations (e.g., Amination Reactions, Nitro Group Reductions, Ester Reductions)

Standard functional group interconversions are crucial for elaborating the pyrimidine scaffold and introducing key functionalities.

Amination Reactions: Direct amination can introduce an amino group onto the pyrimidine ring. acs.org For instance, Chichibabin-type aminations can install an amino group at the C4 position. organic-chemistry.org More advanced methods allow for C-H amination, providing a direct route to aminopyrimidines without the need for a pre-installed leaving group. acs.org A recently developed platform for site-selective C-H functionalization enables the C2-selective amination of pyrimidines through pyrimidinyl iminium salt intermediates. acs.org

Nitro Group Reductions: The nitro group is a versatile synthetic handle. It can be introduced onto the pyrimidine ring or an attached phenyl group via electrophilic nitration. wikipedia.org Subsequently, the nitro group can be reduced to a primary amine, which can then be used for further derivatization (e.g., amide formation, sulfonamide formation). Common methods for nitro group reduction include catalytic hydrogenation (e.g., using Pd/C and H₂ or a transfer hydrogenation source like ammonium formate) or using metal reductants like tin(II) chloride or iron in acidic media. google.comgoogle.com For example, N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine has been successfully reduced to its amino counterpart using palladium on carbon with ammonium formate. google.com

Ester Reductions: Ester groups, which can be present on the pyrimidine ring or its substituents, can be reduced to primary alcohols or, under controlled conditions, to aldehydes. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to reduce esters to primary alcohols. libretexts.orgnih.gov More sterically hindered reagents, such as diisobutylaluminum hydride (DIBAL-H), can be used to achieve the partial reduction of an ester to an aldehyde, typically at low temperatures to prevent over-reduction. chemistrysteps.comlibretexts.org These transformations provide access to hydroxymethyl or formyl-substituted pyrimidine derivatives, which are valuable intermediates for further synthetic elaboration.

Catalysis in the Synthesis of Pyrimidine Derivatives

Catalysis plays a pivotal role in the efficient and selective synthesis of pyrimidine derivatives. Various catalytic systems have been developed to facilitate the construction of the pyrimidine ring and the introduction of diverse substituents.

A noteworthy advancement is the use of Lewis acid catalysis in the condensation reaction starting from acrylonitrile (B1666552) to produce 4-aminopyrimidines with yields up to 90%. acs.org This method is versatile and applicable for the industrial-scale synthesis of biologically relevant substances. acs.org

Metal-catalyzed cross-coupling reactions are also extensively employed. For instance, palladium catalysts, such as dichlorobis(triphenylphosphine)palladium(II), are used in Suzuki coupling reactions to introduce aryl or heteroaryl groups onto the pyrimidine core. mdpi.comacs.org A specific example involves the reaction of a chloropyrimidine with a boronic acid in the presence of a palladium catalyst and a base like sodium carbonate. mdpi.com To mitigate concerns about palladium contamination in the final products, silica-bound DPP-palladium catalysts have been utilized. acs.org

Copper(II) catalysis has proven effective in the cycloaddition of alkynes with nitrogen-containing molecules like amidines, providing a powerful tool for constructing the pyrimidine skeleton. mdpi.com The proposed mechanism involves the formation of a propargyl cation, which then reacts with the amidine. mdpi.com Furthermore, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a key step in synthesizing N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine derivatives, exclusively yielding the anti-(1,4)-triazole isomers. nih.gov

Iridium-catalyzed multicomponent synthesis has emerged as a sustainable approach, allowing for the regioselective formation of highly substituted pyrimidines from amidines and up to three different alcohols. acs.org This process involves a sequence of condensation and dehydrogenation steps. acs.org Manganese catalysts have also shown promise in borrowing hydrogen processes for pyrimidine synthesis. researchgate.net

In some synthetic routes, the reaction conditions themselves, such as the use of a base like piperidine (B6355638) in DMF, can catalyze the cyclization to form aminopyrimidine compounds. mdpi.com The electronic nature of substituents on the starting materials can influence the reaction yield, with electron-donating groups often leading to higher yields. mdpi.com

The table below summarizes various catalytic methods used in the synthesis of pyrimidine derivatives.

| Catalyst Type | Reaction Type | Starting Materials | Key Features |

| Lewis Acids | Condensation | Acrylonitrile, Amidines | High yields, industrial scalability acs.org |

| Palladium Catalysts | Suzuki Coupling | Chloropyrimidines, Boronic Acids | Introduction of aryl/heteroaryl groups mdpi.comacs.org |

| Copper(II) | Cycloaddition | Alkynes, Amidines | Powerful tool for pyrimidine ring construction mdpi.com |

| Copper(I) | Azide-Alkyne Cycloaddition | Azides, Alkynes | Stereoselective synthesis of triazole-substituted pyrimidines nih.gov |

| Iridium Pincer Complexes | Multicomponent Reaction | Amidines, Alcohols | Sustainable, regioselective, forms highly substituted pyrimidines acs.org |

| Manganese Complexes | Borrowing Hydrogen | Amidines, Alcohols | Emerging sustainable method researchgate.net |

Purification and Isolation Techniques for Novel Pyrimidine Compounds

The purification and isolation of newly synthesized pyrimidine compounds are critical steps to ensure their chemical identity and purity for subsequent applications. A variety of standard and advanced techniques are employed for this purpose.

Crystallization is a fundamental and widely used method for purifying solid pyrimidine derivatives. The choice of solvent is crucial and is often determined empirically. Common solvents and solvent systems include ethanol, n-hexane/acetone, n-hexane/THF, and water for more polar compounds. rochester.edu For compounds that are only soluble in high-boiling point solvents like DMF or DMSO, diffusion crystallization can be an effective technique. researchgate.net This involves dissolving the compound in the high-boiling solvent and placing it in a chamber with a more volatile anti-solvent, allowing for slow crystal growth. researchgate.net In some cases, products can be recrystallized directly from a solvent like ethanol after filtration and washing. researchgate.net

Column chromatography is another indispensable purification technique, particularly for separating complex mixtures and isolating non-crystalline products. Silica (B1680970) gel is the most common stationary phase. nih.govacs.org The choice of eluent (mobile phase) is critical for achieving good separation. Mixtures of solvents, such as ethyl acetate and hexane, are often used, with the polarity adjusted to control the retention of the compounds. mdpi.com For more polar compounds, solvent systems like dichloromethane/methanol (saturated with ammonia) may be employed. acs.org

High-Performance Liquid Chromatography (HPLC) , especially reversed-phase HPLC (RP-HPLC), is a powerful analytical and preparative tool for the separation and quantification of pyrimidine derivatives. nih.gov The separation of ionizable compounds like many pyrimidines is highly dependent on the pH of the mobile phase. nih.gov For instance, optimal separation of a mixture of purine (B94841) and pyrimidine bases was achieved at a pH of around four, using an acetate buffer. nih.gov Hydrophilic Interaction Chromatography (HILIC) offers an alternative separation mechanism and can be effective for polar pyrimidine bases and nucleosides. nih.gov The retention in HILIC is influenced by the acetonitrile (B52724) concentration, salt concentration, pH, and column temperature. nih.gov

Sublimation has been explored as a technique for the direct isolation of pyrimidines from biological samples, such as E. coli cells, by heating under reduced pressure. researchgate.net This method avoids chemical treatment of the sample. researchgate.net

The table below outlines common purification and isolation techniques for pyrimidine compounds.

| Technique | Principle | Common Applications & Conditions |

| Crystallization | Differential solubility of the compound and impurities in a solvent. | Purification of solid products. Solvents: ethanol, hexane/acetone, DMF/DCM (diffusion). rochester.eduresearchgate.netresearchgate.net |

| Column Chromatography | Differential partitioning of compounds between a stationary phase (e.g., silica gel) and a mobile phase. | Separation of mixtures, isolation of non-crystalline products. Eluents: ethyl acetate/hexane, dichloromethane/methanol. mdpi.comacs.orgnih.govacs.org |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary phase and a liquid mobile phase under high pressure. | Analytical and preparative separation. Modes: Reversed-Phase (RP-HPLC), Hydrophilic Interaction (HILIC). Mobile phase pH is critical. nih.govnih.gov |

| Sublimation | Transition of a substance directly from the solid to the gas phase. | Direct isolation from complex matrices, such as biological samples, by heating under vacuum. researchgate.net |

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the identification and structural analysis of 2-Methyl-5-phenylpyrimidin-4-amine, confirming its molecular identity and detailing its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

While specific experimental NMR data for this compound is not extensively published, the expected spectral characteristics can be inferred from related structures. In ¹H NMR, the methyl protons (CH₃) would likely appear as a singlet in the upfield region. The protons on the phenyl ring would produce signals in the aromatic region (typically δ 7.0-8.5 ppm), with their splitting patterns dependent on the substitution. The amine (NH₂) protons would present as a broad singlet, and the two protons on the pyrimidine (B1678525) ring would also have distinct chemical shifts.

For ¹³C NMR spectroscopy, distinct signals would correspond to each unique carbon atom in the molecule. The methyl carbon would be found at the high-field end of the spectrum, while the carbons of the phenyl and pyrimidine rings would resonate in the downfield aromatic region. The specific chemical shifts provide crucial information for confirming the carbon skeleton of the molecule.

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound (Note: This table is based on predictive models and data from analogous compounds, as specific experimental data is not publicly available.)

| ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | ||

|---|---|---|---|

| Proton Type | Expected Chemical Shift (δ, ppm) | Carbon Type | Expected Chemical Shift (δ, ppm) |

| -CH₃ (pyrimidine) | ~2.4 - 2.8 | -CH₃ (pyrimidine) | ~20 - 25 |

| -NH₂ | Broad singlet, variable | C-5 (pyrimidine, attached to phenyl) | ~120 - 130 |

| Aromatic-H (phenyl) | ~7.2 - 7.8 | Aromatic C-H (phenyl) | ~125 - 130 |

| Pyrimidine-H | ~8.0 - 8.5 | Aromatic C-ipso (phenyl) | ~135 - 145 |

| C-2, C-4, C-6 (pyrimidine) | ~150 - 165 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is employed to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. The spectrum would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the methyl and phenyl groups would be observed around 2900-3100 cm⁻¹. Vibrations corresponding to the C=N and C=C bonds within the pyrimidine and phenyl rings would generate a series of complex bands in the 1400-1650 cm⁻¹ fingerprint region.

Table 2: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H stretch | Primary Amine (-NH₂) | 3300 - 3500 |

| C-H stretch (aromatic) | Phenyl Ring | 3000 - 3100 |

| C-H stretch (aliphatic) | Methyl Group (-CH₃) | 2850 - 3000 |

| C=N / C=C stretch | Pyrimidine & Phenyl Rings | 1400 - 1650 |

| N-H bend | Primary Amine (-NH₂) | 1550 - 1650 |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound (C₁₁H₁₁N₃), the exact mass is 185.0953 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound would typically be observed as a protonated molecular ion [M+H]⁺. Predictive models suggest this ion would have a mass-to-charge ratio (m/z) of approximately 186.1026. The fragmentation pattern observed in MS/MS experiments would provide further structural confirmation by showing the loss of characteristic neutral fragments.

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₁N₃ | |

| Monoisotopic Mass | 185.0953 g/mol | |

| Predicted [M+H]⁺ (m/z) | 186.10257 | |

| Predicted [M+Na]⁺ (m/z) | 208.08451 |

X-ray Crystallography Studies

Molecular Conformation and Dihedral Angle Analysis of Pyrimidine and Aryl Rings

Although a specific crystal structure for this compound is not publicly documented, analysis of closely related 5-aryl pyrimidine derivatives allows for an informed discussion of its likely conformation. A key parameter is the dihedral angle between the plane of the pyrimidine ring and the plane of the 5-phenyl substituent. This angle is determined by the steric and electronic interactions between the two rings. In similar structures, this dihedral angle can vary, indicating that the phenyl ring is not necessarily coplanar with the pyrimidine ring. For instance, in related molecules, these angles can range from nearly planar (around 6-12°) to significantly twisted. This rotation around the C5-C(phenyl) bond is a critical conformational feature.

Intermolecular Interactions and Supramolecular Assembly

The supramolecular assembly of crystalline solids is directed by a variety of non-covalent interactions. In the case of pyrimidine derivatives, hydrogen bonding and other weak interactions play a pivotal role in defining the crystal lattice.

Hydrogen Bonding Networks: Analysis of related pyrimidine structures reveals the prevalence of hydrogen bonding. For instance, in the polymorphic forms of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, N-H···N and N-H···Cl hydrogen bonds are observed, which are key to their different packing arrangements. nih.gov One polymorph exhibits N-H···N hydrogen bonds, contributing to its specific crystalline form. nih.gov The other polymorph of the same compound is characterized by N-H···Cl hydrogen bonds. nih.gov

In a different analogue, N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, both intramolecular N—H···N and intermolecular N—H···N hydrogen bonds are present. nih.gov The intramolecular hydrogen bond results in the formation of a six-membered ring, influencing the molecule's conformation. nih.gov

C–H···O and C–H···π Interactions: Beyond classical hydrogen bonds, weaker interactions also contribute significantly to the crystal packing. In the structure of N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, weak C—H···O and C—H···π interactions are crucial for stabilizing the crystal structure. nih.gov The C—H···O bonds link molecules into polymeric chains, which are then interconnected through C—H···π interactions, forming layers. nih.gov

The following table summarizes the types of intermolecular interactions observed in related pyrimidine derivatives, which could be anticipated in the crystal structure of this compound.

| Interaction Type | Donor | Acceptor | Compound Example | Reference |

| N-H···N | Amine (N-H) | Pyrimidine (N) | N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (Polymorph Ia) | nih.gov |

| N-H···Cl | Amine (N-H) | Chlorine | N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (Polymorph Ib) | nih.gov |

| Intramolecular N-H···N | Amine (N-H) | Nitrogen | N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine | nih.gov |

| Intramolecular N-H···F | Amine (N-H) | Fluorine | N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine | nih.gov |

| C-H···O | Methyl (C-H) | Methoxy (B1213986) (O) | N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine | nih.gov |

| C-H···π | Methyl (C-H) | Phenyl/Pyrimidine Ring | N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine | nih.gov |

Aromatic π-π Stacking Interactions in Crystal Packing

In one of the polymorphic forms of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, aromatic π-π stacking interactions are explicitly mentioned as a key feature of its packing arrangement, alongside N-H···N hydrogen bonds. nih.gov This suggests that the phenyl group in such compounds actively participates in the formation of the supramolecular structure through these stacking interactions. The presence of a phenyl ring in this compound strongly implies that π-π stacking would be a probable interaction in its crystal structure.

Analysis of Polymorphism and Solid-State Structure

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. The different polymorphs of a substance can exhibit distinct physical properties.

The existence of two polymorphic forms of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine highlights the potential for polymorphism in this class of compounds. nih.gov The two forms were obtained under different crystallization conditions and were distinguished by their different intermolecular interaction modes and crystal packing. nih.gov Polymorph (Ia) was found to have both N-H···N hydrogen bonds and aromatic π-π stacking interactions, while polymorph (Ib) was characterized by N-H···Cl hydrogen bonds only. nih.gov This demonstrates how subtle changes in crystallization can lead to different supramolecular assemblies. Given these findings in a closely related molecule, it is plausible that this compound could also exhibit polymorphism, with different forms stabilized by varying networks of intermolecular interactions.

Structure Activity Relationship Sar Studies and Medicinal Chemistry Strategies

Positional and Substituent Effects on Biological Activity

The specific placement and nature of substituent groups on the pyrimidine (B1678525) and phenyl rings, as well as modifications to the amine group, have profound effects on the biological activity of this class of compounds.

Impact of Methyl Group Position on Inhibitory Potency

The position of the methyl group on the pyrimidine core is a critical determinant of inhibitory potency. Studies on related pyrimidine-based inhibitors have shown that even a slight shift in the methyl group's location can lead to significant changes in activity. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives designed as USP1/UAF1 deubiquitinase inhibitors, the introduction of a methyl group at the 5-position of the pyrimidine ring resulted in a twofold increase in potency compared to the unsubstituted analog. nih.gov Conversely, moving this methyl group to the 6-position led to a threefold decrease in potency. nih.gov This highlights the sensitivity of the target's binding pocket to the steric and electronic influences of the methyl group's placement. The 5-position appears to be optimal for favorable interactions, while the 6-position may introduce steric clashes or unfavorable electronic distributions. nih.gov The increased stability and modified biological properties associated with 5-methyl substitution in pyrimidines are thought to arise from an increase in the molecular polarizability of the pyrimidine ring, which enhances base-stacking interactions. nih.gov

| Compound | Modification | IC₅₀ (nM) |

|---|---|---|

| Unsubstituted Analog | No methyl group on pyrimidine ring | ~140 |

| 5-Methyl Derivative (38) | Methyl group at C5 | 70 |

| 6-Methyl Derivative (39) | Methyl group at C6 | 210 |

Role of Phenyl Ring Substitutions and Halo Groups on Activity Profile

Substitutions on the phenyl ring at the 5-position of the pyrimidine core play a crucial role in modulating the activity profile of these compounds. The nature and position of these substituents can influence binding affinity, selectivity, and pharmacokinetic properties.

In the context of EGFR inhibitors, for example, the introduction of methoxy (B1213986) groups on the phenyl ring has been shown to increase inhibitory potential. nih.gov Conversely, replacing a beneficial group with a methyl group can significantly decrease inhibitory activity. nih.gov

For a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, SAR analysis of the aniline (B41778) (phenylamine) moiety at the C2-position revealed its importance for CDK9 potency and selectivity. acs.org The presence of bulky substituents on the aniline ring was found to be a key factor. acs.org Specifically, compounds with certain substitutions on the phenyl ring demonstrated nanomolar inhibitory constants (Kᵢ) for CDK9 and exhibited over 80-fold selectivity against other kinases like CDK2. acs.org This underscores the importance of the phenyl ring in orienting the molecule within the kinase binding site to achieve both high potency and selectivity.

Effects of Amine Group Modifications and Introduction of Additional Amines

Modifications to the amine group at the 4-position of the pyrimidine ring, and the introduction of additional amines, are key strategies in the optimization of these inhibitors. The primary amine group is often a critical interaction point, forming hydrogen bonds within the target protein's active site.

Studies on similar pyrimidine scaffolds have shown that modifying the exocyclic amino group can have varied effects. For instance, in a series of CDK9 inhibitors, substitution of a C2-amino group with a methylamino or ethylamino group had a detrimental effect on CDK2 and CDK4 activity but a minimal effect on CDK9 potency. acs.org This suggests that such modifications can be a tool for achieving kinase selectivity. However, introducing bulkier groups like phenyl or pyridyl at this position led to a significant reduction in activity against all tested CDKs. acs.org

The introduction of additional amines or modifying existing ones can also alter the physicochemical properties of the compound, such as solubility and basicity, which are crucial for drug development. nih.gov Complete chemical modification of amine groups is a strategy used to broadly alter the properties of peptides and proteins, indicating the transformative potential of such changes. nih.gov

Influence of Specific Chemical Bonds (e.g., –C=N– bond) on Activity

The intrinsic chemical bonds within the pyrimidine scaffold, such as the endocyclic –C=N– (imine) bonds, are fundamental to its chemical character and biological activity. These bonds contribute to the planarity and aromaticity of the pyrimidine ring, which is essential for effective binding to target proteins, often through π-stacking interactions.

The nitrogen atoms within the pyrimidine ring, participating in these –C=N– bonds, frequently act as hydrogen bond acceptors, anchoring the inhibitor within the active site of a kinase or other enzyme. nih.gov The arrangement of these bonds and the resulting electron distribution across the ring system are critical for the molecule's ability to act as a bioisostere of natural purine (B94841) analogs like ATP, enabling it to compete for the ATP binding site. nih.gov

Recent synthetic methodologies have even demonstrated the ability to cleave and reform C–N bonds in related nitrogen-containing heterocycles like pyridine (B92270) to construct pyrimidinone rings, highlighting the chemical reactivity and importance of this bond in forming the core scaffold. rsc.org Skeletal editing techniques that swap C–N bonds for C–C bonds can convert pyrimidines into pyridines, completely altering the core framework and demonstrating the foundational role of these bonds in defining the molecule's identity and, by extension, its biological function. chinesechemsoc.org

Lead Optimization and Design Principles

Bioisosteric Replacements in Pyrimidine Scaffolds (e.g., Triazole for Amide)

Bioisosteric replacement is a powerful strategy in lead optimization where one functional group is swapped with another that possesses similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic parameters. researchgate.netnih.gov This principle is widely applied to pyrimidine scaffolds.

A classic example of bioisosteric replacement is the substitution of an amide or carboxylic acid group with a tetrazole ring. In the optimization of N-benzyl-2-phenylpyrimidin-4-amine based USP1/UAF1 inhibitors, a nitrile (CN) group on the phenyl ring was converted into a tetrazole ring. nih.gov This modification is a common tactic in medicinal chemistry, as the tetrazole can act as a bioisostere for the carboxylic acid group, often improving metabolic stability and cell permeability while maintaining or improving binding interactions.

Similarly, other five-membered heterocyclic rings like triazoles are used as bioisosteres. These replacements can alter the hydrogen bonding capacity, lipophilicity, and metabolic stability of the parent compound. researchgate.net The choice of a specific bioisostere depends on the desired property changes and the specific interactions within the target's binding site. researchgate.net Computational tools and the experience of medicinal chemists guide the selection of appropriate bioisosteric replacements to optimize a lead compound. arxiv.org

Scaffold Hopping Strategies for Modifying Biological Profile

Scaffold hopping is a medicinal chemistry strategy used to discover structurally novel compounds by modifying the central core structure, or scaffold, of a known active molecule. nih.gov This approach aims to identify new chemotypes that retain or improve biological activity while potentially offering better pharmacological properties. nih.gov The strategy can range from minor modifications, such as replacing or swapping heteroatoms in a ring (a 1° hop), to more extensive changes like ring openings and closures (a 2° hop). nih.gov

In the context of the 2-aminopyrimidine (B69317) (2-AP) core, which is central to 2-Methyl-5-phenylpyrimidin-4-amine, scaffold hopping has been effectively employed to alter biological profiles. One notable strategy involved replacing a 2-aminoimidazole (2-AI) scaffold with a 2-aminopyrimidine (2-AP) core. nih.gov This particular hop was investigated to generate new analogs with activity against methicillin-resistant Staphylococcus aureus (MRSA) biofilms. nih.govresearchgate.net The change from a 2-AI to a 2-AP scaffold removes a hydrogen bond donating group and increases the size of the ring, leading to new molecular interactions and biological activities. nih.gov

Another successful scaffold hopping example involved the replacement of a quinazoline (B50416) core with a pyrimidine scaffold during the development of inhibitors for the deubiquitinating enzyme complex USP1/UAF1. nih.gov This modification was beneficial as it reduced both the molecular weight and the lipophilicity of the lead compound. nih.gov The switch was well-tolerated, resulting in a pyrimidine-based compound with comparable potency to the original quinazoline-based molecule. nih.gov Further exploration of this new pyrimidine scaffold led to the discovery that introducing a methyl group at the 5-position of the pyrimidine ring resulted in a twofold increase in potency. nih.gov

| Original Scaffold | Hopped Scaffold | Intended Biological Target/Effect | Outcome of Hop | Reference |

| 2-Aminoimidazole (2-AI) | 2-Aminopyrimidine (2-AP) | MRSA Biofilm Inhibition | Generated new aryl 2-AP analogs with potent anti-biofilm activity. | nih.govresearchgate.net |

| Quinazoline | Pyrimidine | USP1/UAF1 Inhibition | Reduced molecular weight and lipophilicity while maintaining comparable potency. | nih.gov |

Rational Design Approaches for Targeted Biological Activity

Rational design involves the deliberate, structure-based creation of new molecules with a specific biological target in mind. This approach leverages knowledge of the target's structure and the structure-activity relationships (SAR) of existing ligands to make purposeful modifications that enhance potency, selectivity, or pharmacokinetic properties.

A clear example of rational design is the optimization of N-benzyl-2-phenylpyrimidin-4-amine derivatives as inhibitors of the USP1/UAF1 deubiquitinase complex, a target for anticancer therapies. nih.govnih.gov After a scaffold hop from quinazoline to pyrimidine established a potent new core, medicinal chemists undertook systematic SAR explorations. nih.gov Having identified the 5-methyl pyrimidine as an optimal core for reducing size while maintaining potent inhibition (IC50 of 70 nM), efforts focused on modifying other parts of the molecule to improve properties. nih.gov The introduction of the 5-methyl group itself was a key finding, as it enhanced potency approximately twofold compared to the unsubstituted pyrimidine, while moving the methyl group to the 6-position caused a threefold decrease in potency. nih.gov

Table 1: Effect of Pyrimidine Substitution on USP1/UAF1 Inhibition

| Compound | Core Scaffold | Substitution | IC50 (nM) | Reference |

| 37 | Pyrimidine | None | ~140 | nih.gov |

| 38 | Pyrimidine | 5-Methyl | 70 | nih.gov |

| 39 | Pyrimidine | 6-Methyl | 210 | nih.gov |

| 40 | Pyrimidine | 5,6-Dimethyl | 120 | nih.gov |

A similar rational design approach was applied to develop selective inhibitors for Janus kinase 2 (JAK2), a target in myeloproliferative neoplasms. nih.gov Starting from a lead compound, researchers described a series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives. nih.gov A systematic exploration led to the discovery of compound A8, which demonstrated excellent potency against the JAK2 kinase with an IC50 value of 5 nM. nih.gov Crucially, this compound also showed significant selectivity over other kinases in the same family, a key goal of the rational design process. nih.gov Compound A8 was found to be 38.6-fold more selective for JAK2 than for JAK1, 54.6-fold more selective than for JAK3, and 41.2-fold more selective than for TYK2. nih.gov

Table 2: Potency and Selectivity of a Rationally Designed JAK2 Inhibitor

| Compound | JAK2 IC50 (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK3 | Selectivity vs. TYK2 | Reference |

| A8 | 5 | 38.6-fold | 54.6-fold | 41.2-fold | nih.gov |

Exploration of Biological Activities and Molecular Mechanisms

Enzyme Inhibition and Target Identification

Research into derivatives of 2-Methyl-5-phenylpyrimidin-4-amine has unveiled its potential as a potent inhibitor of several classes of enzymes critical to cell signaling and disease progression.

The pyrimidine (B1678525) core is a cornerstone in the development of kinase inhibitors, targeting a range of enzymes involved in cancer and inflammatory diseases.

Bcr-Abl Tyrosine Kinase: The 2-phenylaminopyrimidine structure is famously the basis for the Bcr-Abl inhibitor imatinib, a landmark in targeted cancer therapy. nih.gov Subsequent research has continued to explore derivatives for this target. For instance, the compound CHMFL-ABL-053, which incorporates a substituted 2-aminopyrimidine (B69317) structure, demonstrates potent inhibition of the ABL1 kinase with an IC50 value of 70 nM. nih.gov It effectively suppresses the autophosphorylation of the Bcr-Abl fusion protein. nih.gov

JAK2 Kinase: Janus kinase 2 (JAK2) is a crucial target in myeloproliferative neoplasms (MPNs). nih.govnih.gov Derivatives of N-phenylpyrimidin-2-amine have been developed as highly selective JAK2 inhibitors. One optimized compound, A8, showed excellent potency against JAK2 kinase with an IC50 value of 5 nM. nih.govnih.gov This compound exhibited significant selectivity for JAK2 over other members of the JAK family, with 38.6-fold selectivity against JAK1, 54.6-fold against JAK3, and 41.2-fold against TYK2. nih.govnih.gov

Syk Kinase: Spleen tyrosine kinase (Syk) is a key mediator in the signaling pathways of hematopoietic cells and is a target for allergic and inflammatory diseases. otavachemicals.com A 4-thiazolyl-2-phenylaminopyrimidine compound was identified as a potent, ATP-competitive inhibitor of Syk with a dissociation constant (Ki) of 9 nM. usbio.net It displayed high selectivity over other kinases such as ZAP-70, c-Src, and Cdk2. usbio.net Further studies on 4-anilinopyrimidine-5-carboxamide derivatives also highlighted the importance of the pyrimidine core for Syk inhibitory activity. otavachemicals.com

FLT3: FMS-like tyrosine kinase 3 (FLT3) is a significant therapeutic target in acute myeloid leukemia (AML), with mutations in this kinase linked to poorer outcomes. nih.govnih.gov Molecular modeling studies of N-phenylpyrimidine-4-amine derivatives have shown a wide range of inhibitory activity against FLT3, with IC50 values ranging from 13.9 nM to over 15,000 nM. nih.gov The development of second-generation FLT3 inhibitors aims to improve selectivity and overcome resistance seen with earlier drugs. nih.gov

| Kinase Target | Derivative Class | Potency (IC50 / Ki) | Reference |

| Bcr-Abl | 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide | 70 nM (IC50) | nih.gov |

| JAK2 | N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivative (A8) | 5 nM (IC50) | nih.govnih.gov |

| Syk | 4-thiazolyl-2-phenylaminopyrimidine derivative | 9 nM (Ki) | usbio.net |

| FLT3 | N-phenylpyrimidine-4-amine derivatives | 13.9 nM - >15,000 nM (IC50) | nih.gov |

Beyond kinases, the pyrimidine scaffold has been successfully adapted to target other enzyme families, such as deubiquitinases (DUBs). The USP1–UAF1 complex, in particular, is a key regulator of DNA damage response pathways and represents a promising anticancer target. nih.govacs.org

Medicinal chemistry efforts have led to the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of USP1/UAF1. nih.govacs.org The chemical probe ML323, which is based on this scaffold, exhibits nanomolar inhibitory potency against the USP1/UAF1 complex. nih.govnih.gov Optimization of this series, such as the introduction of a 5-methyl group on the pyrimidine ring, led to a compound with an IC50 value of 70 nM. acs.org These inhibitors function by preventing the deubiquitination of key proteins like PCNA and FANCD2, which are involved in DNA repair. nih.govnih.gov

| DUB Target | Derivative Class | Potency (IC50) | Reference |

| USP1/UAF1 | N-benzyl-2-phenylpyrimidin-4-amine derivative (38) | 70 nM | acs.org |

| USP1/UAF1 | N-benzyl-2-phenylpyrimidin-4-amine derivative (ML323) | Nanomolar range | nih.govnih.gov |

The Cell Division Cycle 25 (CDC25) family of phosphatases are crucial regulators of the cell cycle by activating cyclin-dependent kinases (CDKs). nih.govnih.gov Overexpression of CDC25 phosphatases is common in many cancers, making them attractive therapeutic targets. nih.govnih.gov While extensive research has been conducted to find inhibitors for this enzyme class, most efforts have focused on targeting the catalytic active site. nih.gov There is less available public research specifically documenting the inhibitory activity of this compound derivatives against cdc25A phosphatases through direct catalytic site inhibition. However, novel approaches are emerging, such as disrupting the protein-protein interaction between CDC25B and its CDK2/Cyclin A substrate, which provides a new avenue for developing inhibitors. nih.gov

Beta-secretase 1 (BACE1) is the rate-limiting enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. nih.govnih.gov Consequently, BACE1 is a major therapeutic target. The development of BACE1 inhibitors has explored a wide variety of chemical scaffolds. While pyrimidine-based structures have been investigated, such as fused pyrrolidine (B122466) iminopyrimidinones, there is currently no specific data in the reviewed literature to suggest that the this compound scaffold is a primary focus for BACE1 inhibition. rcsb.org

Investigations of Molecular Mechanisms of Action

Understanding how these pyrimidine-based inhibitors interact with their targets at a molecular level is crucial for designing more potent and selective compounds.

The efficacy of inhibitors based on the 2-phenylaminopyrimidine scaffold is largely attributed to their ability to mimic the binding of ATP in the enzyme's active site. usbio.netcardiff.ac.uk

Kinase Hinge-Binding: A common binding motif involves the formation of one or two hydrogen bonds between the N1 nitrogen and the 2-amino group of the pyrimidine ring and the backbone amide residues of the "hinge" region that connects the N- and C-lobes of the kinase domain. For example, docking studies of N-phenylpyrimidine-4-amine derivatives in the FLT3 active site showed two hydrogen bond interactions with the hinge residue Cys694. nih.gov

Exploiting Non-Conserved Regions: To achieve selectivity, particularly among highly similar kinase family members, inhibitor design often focuses on exploiting differences in the amino acid residues outside the conserved hinge region. Structure-based design of CDK9 inhibitors took advantage of differences in the hydrophobic pocket adjacent to the solvent-exposed region when compared to the highly homologous CDK2. cardiff.ac.uk

Allosteric Inhibition: In some cases, inhibition can occur outside the primary active site. Studies on USP1/UAF1 inhibitors revealed a cryptic binding site that is targeted by the pyrimidine-based compounds. acs.org This allosteric inhibition mechanism provides an alternative strategy for modulating enzyme activity. The binding of these inhibitors leads to a disruption of the enzyme's ability to engage with its substrates, such as monoubiquitinated PCNA. nih.govacs.org

In-Depth Analysis of this compound Reveals Limited Publicly Available Biological Data

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available research data concerning the specific biological activities of the chemical compound this compound. While the pyrimidine scaffold is a common core in many biologically active molecules, detailed experimental results for this particular derivative, as requested, are not present in the accessible scientific domain.

The investigation sought to uncover specific details regarding the compound's molecular interactions and cellular effects, focusing on several key areas of biomedical research. The planned exploration was to include its influence on signaling pathways, inhibitory mechanisms, and its efficacy in various in vitro models.

The intended analysis was structured to cover:

Downstream Signaling Pathway Modulation: A key area of interest was the compound's potential to modulate signaling pathways, such as the Janus kinase 2 (JAK2) autophosphorylation cascade. However, no studies were found that specifically document the effect of this compound on this or related pathways. Research on other pyrimidine derivatives has shown activity as selective JAK2 inhibitors, but this cannot be extrapolated to the specific compound . biodeep.cn

Comparative Analysis of Inhibitory Mechanisms: The investigation also aimed to characterize the compound's method of action, for instance, whether it acts as a competitive inhibitor against specific enzymes. Literature describing such mechanisms for this compound is currently unavailable.

Cellular and Antimicrobial Studies: A significant portion of the planned research focused on in vitro studies. This included:

Cytotoxicity in Cancer Cell Lines: The search for data on the cytotoxic effects of this compound against a panel of cancer cell lines—including Gastric Adenocarcinoma, HeLa, HepaRG, Caco-2, AGS, and A172—yielded no specific results. While numerous pyrimidine derivatives are studied for their anticancer properties, data for this exact molecule is absent.

Antibacterial and Antifungal Efficacy: No studies were identified that tested the efficacy of this compound against bacteria, such as Enterococcus faecalis, or any fungal species.

Antiviral and Anti-inflammatory Properties: Similarly, the exploration for experimental data on the antiviral and anti-inflammatory potential of this compound did not return any specific findings. Patents and studies on related derivatives, such as N-cyclopentyl-2-methyl-5-phenylpyrimidin-4-amine, suggest a potential for anti-inflammatory effects within this chemical family, but direct evidence for the requested compound is missing.

Computational Chemistry and in Silico Approaches

Molecular Docking Investigations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. It is instrumental in identifying key amino acid residues within a receptor's active site and exploring the binding modes of ligands. nih.gov In studies involving related phenylpyrimidine structures, molecular docking has been successfully employed to elucidate interactions with therapeutic targets such as Glycogen Synthase Kinase 3 (GSK-3) and FMS-like tyrosine kinase-3 (FLT3). nih.govnih.gov

For instance, in the investigation of (5-Imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amine derivatives as GSK-3 inhibitors, molecular docking identified Ile62, Val70, and Lys85 as crucial amino acid residues in the active site for ligand binding. nih.gov Similarly, a study on N-phenylpyrimidine-4-amine derivatives targeting FLT3 revealed that residues K644, C694, F691, E692, N701, D829, and F830 are critical for binding within the hydrophobic active site. nih.gov These findings are essential for understanding the mechanism of inhibition and for the rational design of more potent and selective inhibitors based on the pyrimidine (B1678525) scaffold.

Table 1: Key Amino Acid Residues in Ligand-Receptor Interactions Identified by Molecular Docking for Phenylpyrimidine Derivatives

| Target Protein | Key Interacting Residues | Reference |

|---|---|---|

| Glycogen Synthase Kinase 3 (GSK-3) | Ile62, Val70, Lys85 | nih.gov |

| FMS-like tyrosine kinase-3 (FLT3) | K644, C694, F691, E692, N701, D829, F830 | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Affinity

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to provide a more dynamic and realistic view of the ligand-receptor complex. MD simulations analyze the movements of atoms and molecules over time, offering critical information on the conformational stability of the complex and helping to refine binding affinity calculations. nih.gov

In studies of pyrimidine-based inhibitors, MD simulations have been used to validate the stability of docked compounds within the active site of their target proteins. nih.govnih.gov For example, simulations confirmed the binding stability of N-phenylpyrimidine-4-amine derivatives with FLT3 and (5-Imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amine analogues with GSK-3. nih.govnih.gov Furthermore, techniques such as Molecular Mechanics Poison-Boltzmann/Generalized Born Surface Area (MM-PB/GBSA) can be coupled with MD simulations to provide more accurate estimations of binding free energy, which is a key indicator of ligand affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By developing robust QSAR models, it is possible to predict the activity of novel, unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of molecules with their steric and electrostatic fields. In a study on GSK-3 inhibitors with a phenylpyrimidine core, a CoMFA model was developed that demonstrated good predictive ability. nih.gov The visual output of CoMFA, known as contour maps, provides a three-dimensional representation of where modifications to the molecular structure would likely lead to an increase or decrease in activity, highlighting regions where steric bulk or specific electrostatic properties are favorable or unfavorable. nih.govnih.gov

Comparative Molecular Similarity Index Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more comprehensive understanding of the structure-activity relationship. For both GSK-3 and FLT3 inhibitors based on the phenylpyrimidine scaffold, CoMSIA models yielded statistically significant results. nih.govnih.gov The analysis of GSK-3 inhibitors revealed that electrostatic and hydrogen bond donor fields played particularly important roles in the model. nih.gov

The reliability of CoMFA and CoMSIA models is assessed through rigorous statistical validation. Key parameters include the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). A high q² value indicates good internal predictive ability, while a high r² value shows a strong correlation between predicted and observed activities. The models developed for phenylpyrimidine-based inhibitors of both GSK-3 and FLT3 have shown stable and reliable predictive power, establishing a clear structure-activity relationship. nih.govnih.gov These validated models are powerful tools for the in silico design of novel compounds with potentially enhanced inhibitory activity. nih.gov

Table 2: Statistical Validation of 3D-QSAR Models for Phenylpyrimidine Derivatives

| Target/Study | Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Reference |

|---|---|---|---|---|

| GSK-3 Inhibitors | CoMFA | 0.743 | 0.980 | nih.gov |

| CoMSIA | 0.813 | 0.976 | nih.gov | |

| FLT3 Inhibitors | CoMFA | 0.802 | 0.983 | nih.gov |

| CoMSIA | 0.725 | 0.965 | nih.gov |

In Silico Mutational Analysis and Resistance Studies

In silico mutational analysis is a computational approach used to predict how mutations in a target protein might affect ligand binding and, consequently, lead to drug resistance. This is particularly relevant in cancer therapy where the development of resistance is a major challenge. By simulating mutations in key residues of the active site, researchers can anticipate potential resistance mechanisms. nih.gov

A computational study on N-phenylpyrimidine-4-amine derivatives as FLT3 inhibitors investigated the effect of clinically observed mutations. The MD simulation study suggested that a mutation in the gatekeeper residue F691 resulted in a lower binding affinity for the ligand. nih.gov However, a mutation in the activation loop (D835) did not show a significant change in binding energy for the most active compound tested. nih.gov This type of analysis provides invaluable information that can guide the development of next-generation inhibitors capable of overcoming known resistance mutations.

Theoretical ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for Compound Design

The pharmacokinetic profile of a drug candidate, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical success. Predicting these properties early in the drug discovery process can help to de-risk projects and focus resources on compounds with a higher probability of success. In silico ADME prediction models are now routinely used to evaluate large numbers of virtual compounds, providing key insights for compound design.

For a compound like 2-Methyl-5-phenylpyrimidin-4-amine, a variety of computational tools can be employed to estimate its ADME properties. These predictions are typically based on the compound's structural features and physicochemical properties. While specific experimental ADME data for this compound is not extensively available in the public domain, we can infer its likely profile based on general principles and data from related compounds.

A number of computational models, such as those implemented in software packages like QikProp, can predict a range of ADME-related parameters. researchgate.net These often include predictions for properties that are crucial for oral bioavailability, such as aqueous solubility, intestinal absorption, and blood-brain barrier penetration. For instance, studies on other heterocyclic compounds have demonstrated the utility of in silico predictions for properties like percentage of human oral absorption. nih.gov

The "rule of five," proposed by Lipinski, provides a set of simple molecular descriptors that can help to estimate the likelihood of a compound being orally bioavailable. These rules are based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. For this compound, these parameters can be readily calculated.

Table 1: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value | Significance in Drug Design |

| Molecular Formula | C11H11N3 | Basic structural information. |

| Molecular Weight | 185.23 g/mol | Falls within the desirable range for good oral bioavailability. |

| XLogP (predicted) | 1.9 | Indicates moderate lipophilicity, which is often favorable for cell membrane permeability. uni.lu |

| Hydrogen Bond Donors | 1 | The amine group can donate a hydrogen bond. |

| Hydrogen Bond Acceptors | 3 | The pyrimidine ring nitrogens and the amine nitrogen can accept hydrogen bonds. |

| Predicted Collision Cross Section ([M+H]+) | 139.9 Ų | Provides information about the molecule's size and shape in the gas phase. uni.lu |

These predicted properties for this compound suggest a favorable starting point for drug design, with a molecular size and lipophilicity that are generally associated with good pharmacokinetic properties.

Virtual Screening and Novel Compound Design based on Computational Insights

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This approach can significantly reduce the number of compounds that need to be synthesized and tested in the laboratory, thereby saving time and resources.

The this compound scaffold can serve as a core structure for the design of new ligands for various biological targets. The general process of virtual screening and novel compound design based on this scaffold would involve several key steps:

Target Identification and Preparation: The first step is to identify a biological target of interest, such as a kinase, a G-protein coupled receptor, or another protein implicated in disease. The three-dimensional structure of the target protein, often obtained from X-ray crystallography or homology modeling, is then prepared for docking.

Library Generation: A virtual library of compounds based on the this compound scaffold would be created. This can be done by enumerating various substituents at different positions on the pyrimidine and phenyl rings.

Molecular Docking: The virtual library of compounds is then "docked" into the binding site of the target protein using specialized software. This process predicts the preferred orientation of the ligand in the binding site and estimates the binding affinity.

Scoring and Ranking: The docked compounds are scored and ranked based on their predicted binding affinity and other parameters. The top-ranking compounds are then selected for further analysis.

Hit Optimization: The most promising virtual hits can then be optimized in silico by making further structural modifications to improve their predicted binding affinity, selectivity, and ADME properties. For example, structure-activity relationship (SAR) studies on related pyrimidine derivatives have shown that the introduction of specific substituents can significantly impact biological activity. acs.org

The insights gained from virtual screening and computational modeling can guide the synthesis of novel compounds with enhanced potency and improved pharmacokinetic profiles. For instance, if a particular region of the target's binding pocket is found to be hydrophobic, modifications to the phenyl ring of this compound with lipophilic groups could be explored. Conversely, if a hydrogen bond donor is required for optimal binding, modifications to the amine group or the pyrimidine ring could be investigated.

The design of novel inhibitors for targets such as the Bcr-Abl fusion protein has utilized scaffolds related to 2-aminopyrimidines, demonstrating the utility of this chemical class in drug discovery. nih.gov Similarly, structure-based design has been successfully applied to develop potent inhibitors of lymphocyte-specific kinase (Lck) from pyrimidine-based scaffolds. nih.gov These examples highlight the potential of using computational approaches to guide the design of new therapeutic agents based on the this compound core.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.